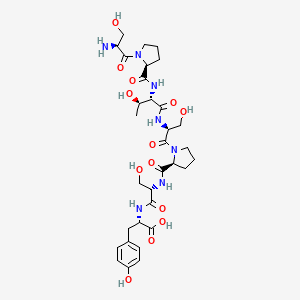![molecular formula C28H22N2 B14267978 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine CAS No. 204375-73-5](/img/structure/B14267978.png)
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is a complex organic compound that features an anthracene moiety attached to a phenazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with a phenazine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydro-anthracene compounds .
Scientific Research Applications
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety allows the compound to intercalate between DNA bases, potentially disrupting replication and transcription processes. This interaction can lead to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.
Phenazine: The core structure of the compound, known for its antimicrobial properties.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
Uniqueness
5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine is unique due to its combined structural features of anthracene and phenazine, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
Properties
CAS No. |
204375-73-5 |
|---|---|
Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-(anthracen-9-ylmethyl)-10-methylphenazine |
InChI |
InChI=1S/C28H22N2/c1-29-25-14-6-8-16-27(25)30(28-17-9-7-15-26(28)29)19-24-22-12-4-2-10-20(22)18-21-11-3-5-13-23(21)24/h2-18H,19H2,1H3 |
InChI Key |
YNZMQVKNTQBLHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
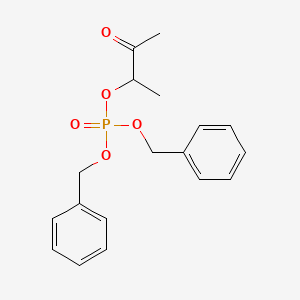

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
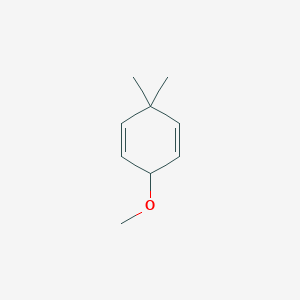
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)

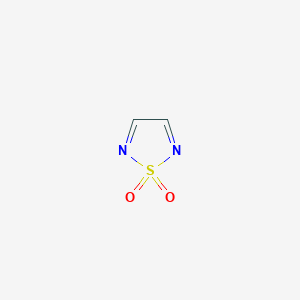
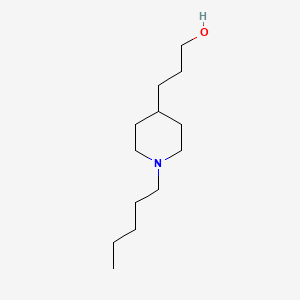

![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
